6-Fluoro-4-iodo-1H-indazole chemical properties
6-Fluoro-4-iodo-1H-indazole chemical properties
An In-Depth Technical Guide to 6-Fluoro-4-iodo-1H-indazole: Properties, Synthesis, and Applications
Executive Summary
6-Fluoro-4-iodo-1H-indazole is a halogenated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive iodine atom, a metabolically robust fluorine atom, and a versatile indazole core—positions it as a high-value building block for the synthesis of complex molecular entities. The indazole nucleus itself is recognized as a "privileged scaffold," found in numerous approved therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, synthesis, and strategic applications of 6-Fluoro-4-iodo-1H-indazole, tailored for researchers, chemists, and drug development professionals. We delve into the causality behind its reactivity and provide field-proven insights into its utilization in synthetic workflows, particularly in the development of kinase inhibitors.[2][3]
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazole-containing derivatives are a cornerstone of medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[4] The bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant isomer.[4]
The success of this scaffold is exemplified by several marketed drugs:
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Axitinib (Inlyta®): A potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma, which features a substituted 1H-indazole core.[2][5]
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Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma.[2][4]
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Niraparib (Zejula®): A poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2][4]
The strategic value of 6-Fluoro-4-iodo-1H-indazole lies in its pre-functionalized nature, allowing for rapid diversification and exploration of chemical space around this proven pharmacophore.
Core Chemical and Physical Properties
The physicochemical properties of 6-Fluoro-4-iodo-1H-indazole are foundational to its handling, reactivity, and formulation. Below is a summary of its key identifiers and characteristics.
| Property | Value | Source |
| IUPAC Name | 6-Fluoro-4-iodo-1H-indazole | [6] |
| CAS Number | 887567-89-7 | [6] |
| Molecular Formula | C₇H₄FIN₂ | Derived |
| Molecular Weight | 262.02 g/mol | Derived |
| Appearance | Typically an off-white to brown solid | (by analogy) |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and THF; limited solubility in water. | General Chemical Knowledge |
| Stability | Stable under recommended storage conditions. May be light-sensitive.[7] | [7] (by analogy) |
Spectroscopic Profile
While publicly available experimental spectra for this specific molecule are limited, a robust spectroscopic profile can be predicted based on established principles and data from analogous structures.[8] These predictions are invaluable for reaction monitoring and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of 6-Fluoro-4-iodo-1H-indazole.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~13.5 | br s | N1-H | The acidic proton of the indazole N-H group typically appears as a broad singlet at a very downfield shift. |
| ~8.2 | s | H-3 | The proton at the C3 position is a singlet and is influenced by the adjacent nitrogen atoms. |
| ~7.9 | d | H-7 | This proton is ortho to the iodine atom and meta to the fluorine atom, resulting in a downfield shift. |
| ~7.5 | dd | H-5 | This proton is ortho to the fluorine atom, leading to a characteristic doublet of doublets splitting pattern. |
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~160 (d, ¹JCF ≈ 240 Hz) | C-6 | The carbon directly attached to fluorine exhibits a very large one-bond coupling constant (¹JCF) and a significant downfield shift due to fluorine's electronegativity.[8] |
| ~141 | C-7a | Quaternary carbon at the ring junction. |
| ~135 | C-3 | Carbon at the 3-position of the indazole ring. |
| ~125 | C-5 | This carbon shows coupling to the adjacent fluorine atom. |
| ~115 | C-7 | Aromatic carbon adjacent to the C-I bond. |
| ~100 | C-3a | Quaternary carbon at the ring junction. |
| ~90 | C-4 | The carbon bearing the iodine atom is significantly shielded due to the heavy atom effect. |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3000 | N-H Stretch | Indazole N-H |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| 1250-1100 | C-F Stretch | Aryl-Fluoride |
| 600-500 | C-I Stretch | Aryl-Iodide |
Experimental Protocol: Acquiring NMR Spectra
This protocol provides a self-validating system for obtaining high-quality NMR data.
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Sample Preparation:
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Accurately weigh 5-10 mg of 6-Fluoro-4-iodo-1H-indazole.
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Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Causality: DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and its high boiling point, which minimizes evaporation.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Causality: A homogeneous magnetic field is critical for obtaining sharp, well-resolved spectral lines.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Use a spectral width of ~16 ppm and a relaxation delay of 2 seconds. Co-add at least 16 scans to ensure a good signal-to-noise ratio.[8]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Use a wider spectral width (~220 ppm) and a longer relaxation delay (5 seconds). A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[8]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
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Synthesis and Purification
The synthesis of 6-Fluoro-4-iodo-1H-indazole can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves a diazotization-cyclization strategy.
Caption: Plausible synthetic workflow for 6-Fluoro-4-iodo-1H-indazole.
Experimental Protocol: Synthesis via Diazotization
This protocol outlines the final cyclization step to form the indazole ring.
-
Reaction Setup:
-
To a cooled (0-5 °C) solution of 2-Iodo-3-fluoro-5-aminophenylamine in aqueous HCl, add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Causality: Low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
-
Diazotization:
-
Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Cyclization:
-
Allow the reaction mixture to warm slowly to room temperature. The intramolecular cyclization to the indazole ring occurs spontaneously upon warming.
-
-
Workup and Purification:
-
Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃) to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Causality: Chromatography separates the desired product from starting materials and side products based on polarity, yielding a high-purity compound.
-
Confirm the structure of the purified product using NMR and Mass Spectrometry.
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Chemical Reactivity and Strategic Applications
The synthetic utility of 6-Fluoro-4-iodo-1H-indazole is dominated by the reactivity of the C4-Iodo bond and the N1-H position.
Caption: Conceptual workflow from building block to a target kinase inhibitor.
The fluorine atom at the 6-position can enhance binding affinity through favorable interactions with the protein target and improve metabolic stability by blocking potential sites of oxidative metabolism. The iodine at the 4-position serves as the synthetic handle to attach larger, more complex fragments that occupy other pockets of the kinase active site, thereby dictating potency and selectivity.
Safety, Handling, and Storage
As a research chemical, 6-Fluoro-4-iodo-1H-indazole should be handled with appropriate care. While a specific safety data sheet (SDS) must be consulted, general precautions based on analogous halogenated aromatic compounds are prudent.
-
Hazards: Likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [7][9]* Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
-
-
Storage:
References
- Supporting Information. Green Chemistry, 2018, 20, 3038. [Link]
- PubChem. 6-iodo-1H-indazole. [Link]
- Supporting Information. Wiley-VCH, 2007. [Link]
- Organic Syntheses. 1H-Indazole-3-carbonitrile. [Link]
- Google Patents. CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.
- Chemspace. Understanding the Synthesis and Applications of 6-Iodo-1H-indazole. [Link]
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- Taylor & Francis. Indazole – Knowledge and References. [Link]
- Google Patents.
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
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